molecular formula C13H16N2O2 B12595754 Acetamide,N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-

Acetamide,N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-

Cat. No.: B12595754
M. Wt: 232.28 g/mol
InChI Key: BPYGVJPRQJPUCQ-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- is a tetrahydroquinoline derivative featuring two key substituents:

  • 1-acetyl group: Introduces rigidity to the tetrahydroquinoline ring and may influence metabolic stability.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-12-6-5-11-4-3-7-15(10(2)17)13(11)8-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)

InChI Key

BPYGVJPRQJPUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1

Origin of Product

United States

Biological Activity

Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-, is a compound with significant biological activity, primarily explored for its potential in medicinal chemistry. This article reviews the compound's biological properties, including its antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound has the molecular formula C13H16N2O2C_{13}H_{16}N_{2}O_{2} and is characterized by a quinoline ring structure that contributes to its biological activity. The structural features of acetamide derivatives often influence their pharmacological effects.

Biological Activities

1. Antioxidant Activity:
Research has demonstrated that certain acetamide derivatives exhibit notable antioxidant properties. For instance, studies evaluating the in vitro antioxidant activity of synthesized acetamide derivatives found that they effectively scavenged ABTS radicals and reduced reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS) .

Table 1: Antioxidant Activity of Acetamide Derivatives

Compound CodeIC50 (µM)Cell Line Tested
400063.0443J774.A1
4000710.6444J774.A1

2. Antimicrobial Activity:
Acetamide derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. A comparative analysis indicated that while some acetamide analogues were inactive against most organisms tested, others demonstrated moderate activity against specific strains . The presence of functional groups such as methoxy and piperidine moieties was essential for enhancing antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives

Compound CodeActivity TypeOrganism Tested
30ModerateGram-positive bacteria
36ActiveGram-negative bacteria
44ActivePathogenic fungi

3. Anticancer Activity:
The anticancer potential of acetamide compounds has been explored through various studies. For example, one study indicated that certain derivatives displayed significant cytotoxicity against human cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline ring could enhance the anticancer properties of these compounds.

Table 3: Anticancer Activity of Acetamide Derivatives

Compound CodeIC50 (nM)Cell Line Tested
16510CCRF-CEM (leukemia)
24b1.98HCT-15 (colon carcinoma)

Case Studies

Several case studies have highlighted the therapeutic potential of acetamide derivatives:

  • Study on Antioxidant Properties: A study synthesized new acetamide derivatives and tested their antioxidant capabilities using the ABTS radical scavenging assay. Compounds 40006 and 40007 were identified as having significant activity with low cytotoxicity levels .
  • Antimicrobial Screening: In another study, a series of acetamide derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that compounds with specific substituents showed enhanced antibacterial properties compared to their analogs lacking those groups .
  • Anticancer Evaluation: A comprehensive investigation into the anticancer effects of acetamide compounds revealed promising results against several cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

Scientific Research Applications

Chemical Properties and Structure

Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- has a molecular formula of C13H14N2OC_{13}H_{14}N_{2}O and a molecular weight of approximately 232.28 g/mol. The compound is characterized by its tetrahydroquinoline structure, which contributes to its diverse biological activities. The presence of both acetyl and quinoline moieties enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Medicinal Chemistry Applications

1. Drug Development

Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- has been identified as a lead compound for developing new drugs targeting neurological disorders and cancer treatment. Its structural characteristics allow for modifications that can enhance bioactivity against specific diseases. Research indicates that compounds derived from this structure may exhibit anticancer properties by inhibiting critical pathways in tumor cells .

2. Heme Oxygenase-1 Inhibition

Recent studies have focused on the role of heme oxygenase-1 (HO-1) in cancer biology. Inhibitors of HO-1 have shown promise as potential anticancer agents. Acetamide derivatives have been synthesized and evaluated for their ability to inhibit HO-1 activity, demonstrating significant potency against various cancer cell lines such as prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. These findings suggest that acetamide-based compounds could serve as effective treatments in oncology .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study investigating novel acetamide-based HO-1 inhibitors, several compounds were synthesized and tested for their anticancer activity. The results indicated that specific derivatives exhibited strong inhibitory effects on HO-1 and showed promising antiproliferative activity against glioblastoma cells. This research underscores the potential of Acetamide derivatives in developing targeted cancer therapies .

Case Study 2: Neuroprotective Effects

Another area of exploration involves the neuroprotective effects of acetamide derivatives. Research has suggested that compounds within this class may protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name (CID/DB) Molecular Formula Substituents Key Functional Groups Calculated/Experimental Properties
Target : Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- (hypothetical) C₁₂H₁₄N₂O₂ (inferred) - 1-Acetyl
- 7-Acetamide
Amide, acetyl PSA*: ~50 Ų (estimated)
N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide (CID 19697545) C₁₁H₁₄N₂O - Acetamide at 3-position
- No 1-acetyl
Amide PSA: 32.3 Ų
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide C₁₉H₂₂N₂O₃ (inferred) - 1-Acetyl
- 7-Acetamide with 3-methylphenoxy
Amide, acetyl, aryl ether Higher logP** due to aryl group
Acetamide, N-phenyl-N-(1,2,3,4-tetrahydro-2-methyl-4-quinolinyl) (DB-110017) C₁₈H₂₀N₂O - N-Phenyl
- 2-Methyl
- Acetamide at 4-position
Amide, aromatic, methyl PSA: 32.3 Ų
Molecular Weight: 280.16
N-[(1-acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl]-N-isopropylacetamide (CAS 53425-82-4) C₁₈H₂₅N₃O₄ - 1-Acetyl
- 6-Methyl
- 7-Nitro
- Isopropyl
Amide, nitro, acetyl Higher molecular weight (347.4 g/mol)

PSA: Polar Surface Area; *logP: Partition coefficient (lipophilicity).

Key Findings from Structural Comparisons

Substitution Position Effects: The 7-position acetamide in the target compound (vs. 3- or 4-position in analogs) may alter hydrogen-bonding patterns and target selectivity .

Functional Group Contributions: Aryl ether groups (e.g., 3-methylphenoxy in ) increase lipophilicity (logP) but may reduce aqueous solubility .

Steric and Electronic Effects :

  • N-Phenyl and methyl groups () increase steric bulk, which could hinder interactions with compact binding pockets .
  • Isopropyl substituents () add steric hindrance, possibly affecting molecular packing and crystallization .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s acetamide and acetyl groups suggest utility in designing kinase inhibitors or anti-inflammatory agents, akin to related structures .
  • Data Limitations : Experimental data (e.g., solubility, binding affinity) for the target compound are absent in the evidence, necessitating further studies.

Preparation Methods

Synthesis from 2-(3,4-dimethoxyphenyl)-ethylamine

This method uses 2-(3,4-dimethoxyphenyl)-ethylamine as the starting material and involves the following key steps:

  • Step 1: N-Acylation
    The starting amine undergoes acylation with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to introduce the acetyl group. This reaction is typically catalyzed by bases such as pyridine or triethylamine to enhance the yield and selectivity.

  • Step 2: Cyclization
    The intermediate formed in Step 1 is subjected to cyclization to form the tetrahydroquinoline framework. This step often employs Lewis acids like boron trifluoride or acidic conditions to facilitate ring closure.

Bischler–Napieralski Cyclization

This approach utilizes the Bischler–Napieralski reaction to construct the tetrahydroisoquinoline skeleton:

  • Step 1: Formation of Amide Intermediate
    An amine precursor reacts with an acetylating agent under controlled conditions to form an amide intermediate.

  • Step 2: Cyclization under Acidic Conditions
    The amide undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This step yields the tetrahydroquinoline structure.

General Reaction Conditions

The synthesis of Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)- requires precise control over reaction parameters for optimal efficiency:

Parameter Details
Temperature Typically moderate temperatures (50–100°C) are used to ensure selectivity.
Solvent Common solvents include dichloromethane (DCM), ethanol, or acetonitrile.
Catalyst Lewis acids (e.g., BF₃) or acidic reagents (e.g., PPA).
Reaction Time Several hours depending on the complexity of intermediates formed.

Characterization Techniques

After synthesis, the compound is characterized using advanced analytical techniques:

Table: Comparison of Synthesis Methods

Method Starting Material Key Reactions Catalyst/Conditions
N-Acylation + Cyclization 2-(3,4-dimethoxyphenyl)-ethylamine Acylation followed by cyclization BF₃ or acidic catalysts
Bischler–Napieralski Cyclization Amine precursor Amide formation + cyclization POCl₃ or PPA

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